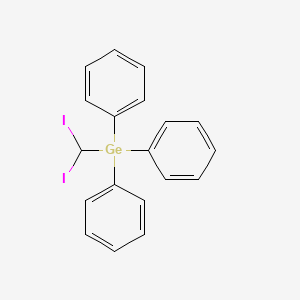
(Diiodomethyl)(triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diiodomethyl)(triphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a diiodomethyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)(triphenyl)germane typically involves the reaction of triphenylgermane with diiodomethane under specific conditions. One common method includes the use of Grignard reagents, where triphenylgermane reacts with diiodomethane in the presence of a catalyst to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Diiodomethyl)(triphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the diiodomethyl group to a methyl group or other reduced forms.
Substitution: The diiodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Diiodomethyl)(triphenyl)germane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a precursor for other organogermanium compounds.
Mecanismo De Acción
The mechanism of action of (Diiodomethyl)(triphenyl)germane involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation and cleavage of chemical bonds, leading to the desired products or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Diiodomethyl)(triphenyl)germane include other organogermanium compounds such as:
Triphenylgermane: A precursor in the synthesis of this compound.
Germanium(II) hydrides: Compounds containing germanium-hydrogen bonds with similar reactivity.
Uniqueness
This compound is unique due to the presence of the diiodomethyl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90159-07-2 |
|---|---|
Fórmula molecular |
C19H16GeI2 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
diiodomethyl(triphenyl)germane |
InChI |
InChI=1S/C19H16GeI2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Clave InChI |
AVXIXIWHSWSCLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



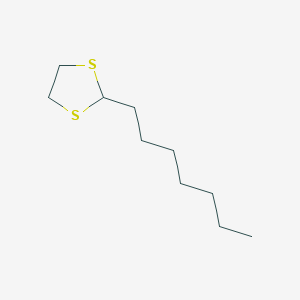
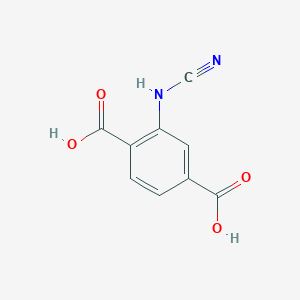
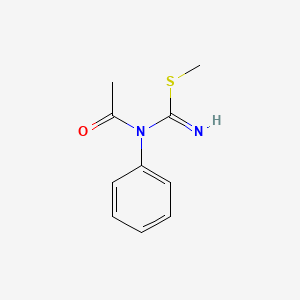
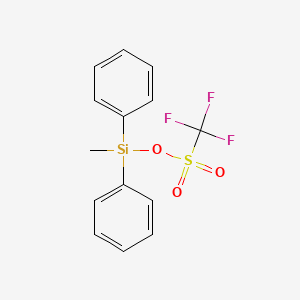
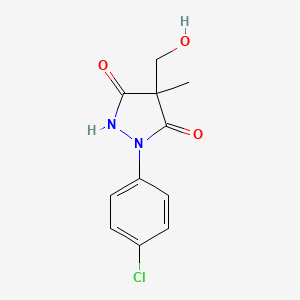
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
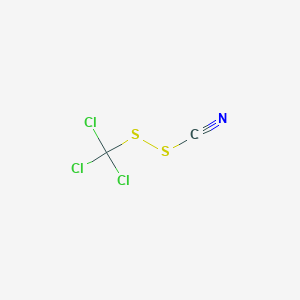
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
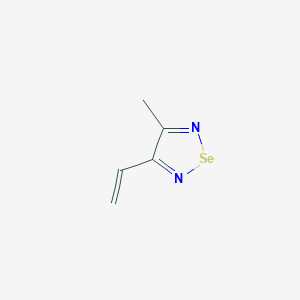
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
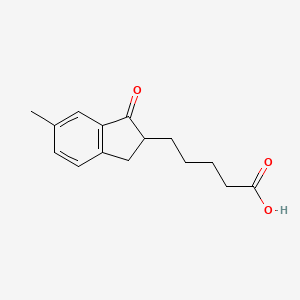
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
